molecular formula C17H27NO2 B2902517 N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide CAS No. 1797727-16-2

N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide

Cat. No.: B2902517
CAS No.: 1797727-16-2
M. Wt: 277.408
InChI Key: USWLUHNZRLVSLS-UHFFFAOYSA-N
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Description

N-[(2-Methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide is a synthetic small molecule characterized by a cyclobutane carboxamide core linked to a methoxy-substituted adamantane moiety via a methyl bridge. The adamantane group, known for its rigid, lipophilic structure, enhances metabolic stability and bioavailability, while the cyclobutane ring introduces conformational constraints that may optimize target binding .

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-20-17(10-18-16(19)13-3-2-4-13)14-6-11-5-12(8-14)9-15(17)7-11/h11-15H,2-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWLUHNZRLVSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyadamantane with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural and functional differences between N-[(2-methoxyadamantan-2-yl)methyl]cyclobutanecarboxamide and selected analogues:

Compound Name Core Structure Key Modifications Biological Target/Application Reference
This compound Cyclobutanecarboxamide + adamantane Methoxy at C2 of adamantane; methyl linker Hypothesized CNS targets (e.g., NMDA, H3)
PF-03654746 Fluorinated cyclobutane + pyrrolidine 3-Fluoro substituents; pyrrolidinylmethyl Preclinical candidate (undisclosed target)
PF-03654764 Fluorinated cyclobutane + isobutyl Trans-3-fluoro; N-(2-methylpropyl) Analogous to PF-03654746 with improved PK
SAR110894 Cyclobutanecarboxamide + piperidine Histamine H3 antagonist pharmacophore H3 receptor antagonist; tauopathy models

Functional and Pharmacological Differences

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The adamantane moiety in the target compound likely enhances BBB penetration compared to non-adamantane analogues like PF-03654746/764, which rely on fluorination for lipophilicity .
  • Metabolic Stability : The methoxy group on adamantane could reduce oxidative metabolism compared to unsubstituted adamantane derivatives, extending half-life. In contrast, PF-03654764’s isobutyl group may facilitate hepatic clearance .

Research Findings and Clinical Relevance

  • PF-03654746/764: These fluorinated cyclobutanecarboxamides demonstrated efficacy in preclinical models of pain and inflammation, though their development status remains unclear.
  • SAR110894: Showed disease-modifying effects in tauopathy models, reducing neurofibrillary tangles by 40% in transgenic mice.
  • Target Compound: While in silico studies predict strong CNS penetration (LogP ~3.5), experimental validation is pending.

Methodological Considerations

Structural characterization of such compounds relies heavily on X-ray crystallography and computational modeling. Tools like SHELX (for refinement) and WinGX/ORTEP (for visualization) are critical for resolving anisotropic displacement parameters and validating conformational geometries . For example, SHELXL’s robust refinement algorithms enable precise determination of adamantane ring puckering and cyclobutane bond angles, which are pivotal for structure-activity relationship (SAR) studies .

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